molecular formula C11H10N2O4S B12881405 3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole CAS No. 87388-61-2

3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole

Cat. No.: B12881405
CAS No.: 87388-61-2
M. Wt: 266.28 g/mol
InChI Key: NITOZBUZSRAZQI-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methylsulfonyl group at the third position and a nitrophenyl group at the fourth position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:

    Pyrrole Formation: The cyclization of the intermediate compounds to form the pyrrole ring, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Thiol Derivatives: Formed by the reduction of the sulfonyl group.

    Halogenated Derivatives: Formed by electrophilic halogenation.

Scientific Research Applications

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and sulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-4-phenyl-1H-pyrrole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(3-Nitrophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its solubility and interaction with other molecules.

    3-(Methylsulfonyl)-1H-pyrrole: Lacks the nitrophenyl group, which may influence its electronic properties and reactivity.

Uniqueness

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making this compound versatile for different applications.

Properties

CAS No.

87388-61-2

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

3-methylsulfonyl-4-(3-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)11-7-12-6-10(11)8-3-2-4-9(5-8)13(14)15/h2-7,12H,1H3

InChI Key

NITOZBUZSRAZQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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